

Acrylophenone derivatives and their basic structures

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Compound of Interest

Compound Name: Acrylophenone

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An In-depth Technical Guide to **Acrylophenone** Derivatives: Core Structures, Synthesis, and Biological Activities

Introduction

Acrylophenone, with the IUPAC name 1-phenylprop-2-en-1-one, is an organic compound featuring a core structure that consists of an α,β -unsaturated ketone conjugated to a phenyl ring.[1][2][3] This scaffold serves as a versatile platform for the development of a wide range of derivatives with significant biological activities. The reactivity of the α,β -unsaturated carbonyl moiety, particularly its susceptibility to nucleophilic attack, is central to the mechanism of action for many of its analogues.[1][2] This guide provides a technical overview of **acrylophenone** derivatives, focusing on their fundamental structures, synthetic methodologies, and quantitative biological data, tailored for professionals in chemical and pharmaceutical research.

Core Structure and Derivatives

The basic structure of **acrylophenone** is C_9H_8O . [3] Derivatives are typically generated by introducing various substituents to the phenyl ring or by modifying the α,β -unsaturated ketone system.[1] A significant class of **acrylophenone** derivatives are Mannich bases, which are β -amino carbonyl compounds.[1][4] These are synthesized by the aminoalkylation of an enolizable ketone, like acetophenone, with formaldehyde and an amine.[1] This process often results in compounds such as 1-aryl-2-(aminomethyl)-2-propen-1-one hydrochlorides, where the nature of the aryl group and the amine substituent can be varied to modulate the compound's physicochemical and biological properties.[4]

Synthesis of Acrylophenone Derivatives

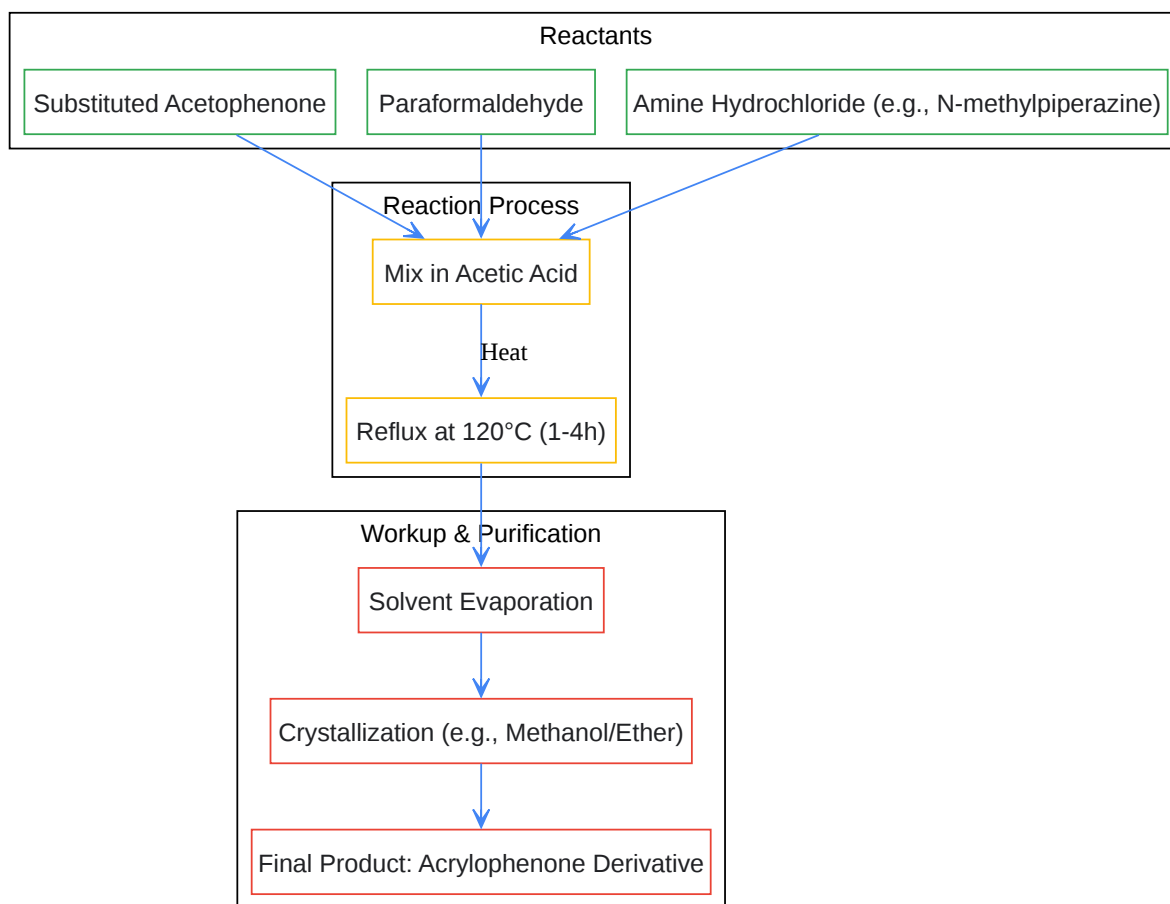
The Mannich reaction is a cornerstone in the synthesis of many bioactive **acrylophenone** derivatives.[1] This one-pot, three-component condensation reaction is efficient for producing β -amino ketones. Other synthetic routes include the Claisen-Schmidt condensation and Friedel-Crafts acylation to first generate acetophenone precursors.[1]

General Experimental Protocol: Synthesis of 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochlorides

A common synthetic method involves the reaction of a substituted acetophenone with paraformaldehyde and an amine hydrochloride in a suitable solvent, such as acetic acid.[4][5]

- **Reactants:** A suitable aryl ketone, paraformaldehyde, and N-methylpiperazine dihydrochloride are combined in a molar ratio of 1:2:1, respectively.[4]
- **Solvent:** The reaction is typically carried out in glacial acetic acid.[4][5]
- **Reaction Conditions:** The mixture is heated under reflux at approximately 120°C for a duration ranging from 1 to 4 hours.[4]
- **Monitoring:** The progress of the reaction is monitored using thin-layer chromatography (TLC). [4]
- **Isolation and Purification:** Upon completion, the solvent is removed under vacuum. The resulting crude product is then purified by crystallization from a suitable solvent system, such as methanol-diethyl ether.[4]
- **Characterization:** The chemical structures of the synthesized compounds are confirmed using spectroscopic methods like ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

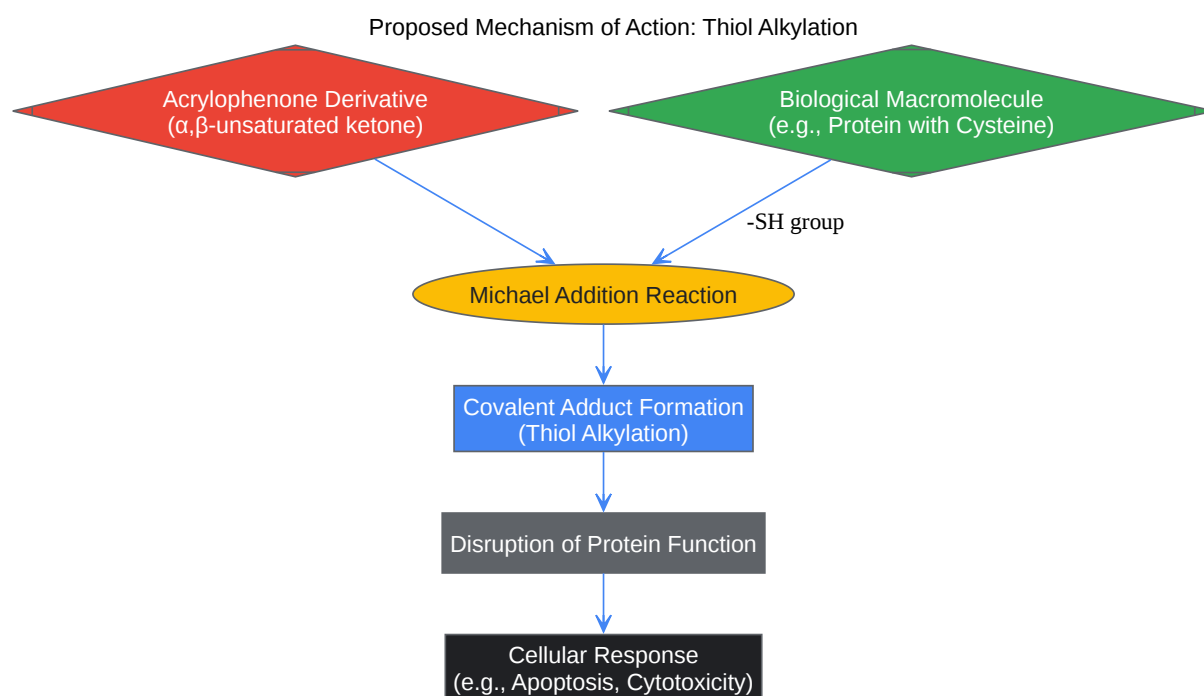
General Workflow for Mannich Reaction Synthesis of Acrylophenone Derivatives

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General Synthesis Workflow

Mechanism of Action and Biological Activity

The primary mechanism of action proposed for the cytotoxic effects of many **acrylophenone** derivatives is the alkylation of thiol groups present in proteins and other biological macromolecules.[2][4] The α,β -unsaturated ketone moiety acts as a Michael acceptor, reacting with nucleophilic thiol groups, such as those in cysteine residues of enzymes or transcription factors, thereby disrupting their function. This targeted reactivity is considered an advantage, as thiol groups are not present in nucleic acids, potentially reducing genotoxicity.[4]



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Mechanism of Thiol Alkylation

Acrylophenone derivatives have demonstrated a range of pharmacological properties, including:

- **Cytotoxic and Anticancer Activity:** Several studies have reported potent cytotoxicity of **acrylophenone** Mannich bases against various human cancer cell lines.[4]
- **Antiplatelet Activity:** Certain derivatives have been shown to inhibit platelet aggregation.[5]
- **Lipid and Cholesterol-Lowering Effects:** Some compounds have also exhibited potential in reducing lipid and cholesterol levels, suggesting applications in metabolic disorders.[5]

Quantitative Data Summary

The biological activity of **acrylophenone** derivatives is often quantified by metrics such as the 50% cytotoxic concentration (CC₅₀) or the 50% effective dose (DE₅₀). Below are tables summarizing reported data for representative compounds.

Table 1: Cytotoxicity (CC₅₀ in μ M) of 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one Dihydrochlorides[4]

| Compound | Substituent (Aryl Group) | HSC-2 | HSC-4 | HL-60 |
|------------------|--|-------|-------|-------|
| TA1 | C ₆ H ₅ | 14 | 14 | < 10 |
| TA2 | 4-CH ₃ C ₆ H ₄ | 11 | 11 | < 10 |
| TA3 | 4-CH ₃ OC ₆ H ₄ | 18 | 19 | < 10 |
| TA4 | 4-ClC ₆ H ₄ | 11 | 11 | < 10 |
| TA5 | 4-BrC ₆ H ₄ | 12 | 12 | < 10 |
| TA6 | 4-FC ₆ H ₄ | 13 | 13 | < 10 |
| TA7 | 2-yl-C ₄ H ₃ S | 15 | 16 | < 10 |
| TA8 | 4-NO ₂ C ₆ H ₄ | 20 | 20 | < 10 |
| Melphalan (Ref.) | - | > 100 | > 100 | 18 |

HSC-2, HSC-4: Human oral squamous carcinoma cell lines. HL-60: Human promyelocytic leukemia cells.

Table 2: Antiplatelet Aggregation Activity (DE₅₀ in μ M)[5]

| Compound | DE ₅₀ (μ M) |
|--|-----------------------------|
| 2-(N,N-dimethylaminomethyl)-acrylophenone | 1.1 |
| 2-(1-morpholinomethyl)-acrylophenone | 1.0 |
| 2-(4-methyl-piperazinylmethyl)-acrylophenone | 0.9 |
| 2-(N,N-dimethylaminomethyl)-p-chloroacrylophenone | 0.8 |
| 2-(1-morpholinomethyl)-p-chloroacrylophenone | 0.9 |
| 2-(4-methyl-1-piperazinylmethyl)-p-chloroacrylophenone | 0.8 |

DE₅₀: Effective dose reducing adenosine triphosphate-induced platelet aggregation by 50%.

Conclusion and Future Directions

Acrylophenone derivatives represent a promising class of compounds with significant therapeutic potential, particularly in oncology. The straightforward synthesis via the Mannich reaction allows for extensive structural diversification. The primary mechanism of action, thiol alkylation, offers a degree of selectivity that can be further exploited in drug design. Future research should focus on expanding the library of these derivatives, conducting detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, and further elucidating the specific signaling pathways affected by these compounds to better understand their therapeutic and toxicological profiles.

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